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Compound of Interest

Compound Name: Nvs-cecr2-1

Cat. No.: B609692

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the target selectivity profile of
Nvs-cecr2-1, a potent and selective inhibitor of the Cat Eye Syndrome Chromosome Region,
Candidate 2 (CECR2) bromodomain. This guide is intended for researchers, scientists, and
drug development professionals interested in the molecular interactions and therapeutic
potential of this chemical probe.

Introduction

Nvs-cecr2-1 is a small molecule inhibitor targeting the bromodomain of CECR2, a non-BET
(Bromodomain and Extra-Terminal domain) family member.[1][2] Bromodomains are protein
modules that recognize acetylated lysine residues on histones and other proteins, playing a
crucial role in the regulation of gene transcription.[3][4] CECR2 is involved in chromatin
remodeling, DNA damage response, and has been identified as a key regulator in neurulation
and cancer metastasis through its interaction with the NF-kB signaling pathway.[5][6][7] Nvs-
cecr2-1 serves as a critical tool for elucidating the biological functions of CECR2 and exploring
its potential as a therapeutic target.

Quantitative Target Selectivity Profile

Nvs-cecr2-1 exhibits high affinity for the CECR2 bromodomain and remarkable selectivity over
other bromodomains. The following tables summarize the available quantitative data on its
binding affinity and selectivity.
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Table 1: On-Target Binding Affinity of Nvs-cecr2-1 for CECR2

Parameter Value Assay Method Reference

IC50 47 nM AlphaScreen [21[5]1[81[9]
Isothermal Titration

KD 80 nM _ (21151181191
Calorimetry (ITC)

Table 2: Selectivity Profile of Nvs-cecr2-1

While Nvs-cecr2-1 has been screened against a panel of 48 bromodomains and demonstrated
high selectivity, comprehensive quantitative data (IC50 or KD values) for the entire panel are
not publicly available.[8][10] The available information indicates no significant cross-reactivity.
[8][11] Thermal shift assays have shown only weak interactions with BRD4 and BRD7, which
were not confirmed by AlphaScreen assays.[8]

Off-Target Interaction Assay Method Reference
Broad panel of 48 No cross-reactivity N

) Not specified [8][10]
bromodomains reported

Weak thermal shift

(1.73 °C), no strong )
BRD4 ) o Fluorimetry (DSF), [8]
interaction in

Differential Scanning

AlphaScreen
AlphaScreen

Weak thermal shift

(1.21 °C), no strong ]
BRD7 ) o Fluorimetry (DSF), [8]
Interaction In

Differential Scanning

AlphaScreen
AlphaScreen
Kinases, Proteases, No significant -
R Not specified [8][11]
Receptors inhibition

Experimental Protocols
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Detailed methodologies for the key experiments used to characterize the selectivity profile of
Nvs-cecr2-1 are provided below. These are generalized protocols based on standard practices
for these assays.

AlphaScreen (Amplified Luminescent Proximity
Homogeneous Assay) for IC50 Determination

This assay measures the ability of a test compound to disrupt the interaction between a
bromodomain and a biotinylated, acetylated histone peptide.

Principle: Donor and acceptor beads are brought into proximity through the binding of a GST-
tagged bromodomain to the donor bead and a biotinylated histone peptide to the streptavidin-
coated acceptor bead. Laser excitation of the donor bead generates singlet oxygen, which, if in
close proximity, activates the acceptor bead to emit light. A competing compound will disrupt
this interaction, leading to a decrease in the light signal.

Protocol:
o Reagent Preparation:
o Prepare a 3x assay buffer.

o Dilute the GST-tagged CECR2 bromodomain and the biotinylated acetylated histone H4
peptide in the assay buffer to their optimal concentrations (determined through titration
experiments).

o Prepare a serial dilution of Nvs-cecr2-1 in DMSO and then dilute in assay buffer.

o Assay Plate Setup (384-well format):

o

Add the test compound (Nvs-cecr2-1) or DMSO (vehicle control) to the wells.

[¢]

Add the diluted CECR2 bromodomain to all wells.

[¢]

Add the diluted biotinylated histone peptide to all wells.

o

Incubate the plate at room temperature for 30 minutes with gentle shaking.
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» Bead Addition:
o Dilute the Glutathione (GSH) acceptor beads in a detection buffer and add to all wells.
o Incubate at room temperature for 30-60 minutes in the dark.

o Dilute the Streptavidin donor beads in the detection buffer and add to all wells under
subdued light.

 Signal Detection:
o Incubate the plate at room temperature for 30-60 minutes in the dark.
o Read the plate on an AlphaScreen-capable microplate reader.
o Data Analysis:
o Plot the AlphaScreen signal against the logarithm of the inhibitor concentration.

o Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Isothermal Titration Calorimetry (ITC) for KD
Determination

ITC directly measures the heat change associated with a binding event, allowing for the
determination of the dissociation constant (KD), stoichiometry (n), and enthalpy of binding (AH).

Principle: A solution of the ligand (Nvs-cecr2-1) is titrated into a solution of the macromolecule
(CECR2 bromodomain) in the sample cell of a calorimeter. The heat released or absorbed
upon binding is measured after each injection.

Protocol:
e Sample Preparation:
o Express and purify the CECR2 bromodomain.

o Prepare a concentrated solution of Nvs-cecr2-1.
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o Dialyze the protein against the ITC buffer. Dissolve the compound in the final dialysis
buffer to ensure a precise buffer match. The final DMSO concentration should be identical
in both the protein and compound solutions.

e |ITC Experiment Setup:
o Thoroughly clean the sample cell and the injection syringe.
o Load the CECR2 bromodomain solution into the sample cell (typically 10-20 uM).
o Load the Nvs-cecr2-1 solution into the injection syringe (typically 100-200 puM).
o Equilibrate the system to the desired temperature (e.g., 25°C).
e Titration:

o Perform an initial small injection to account for artifacts, which is discarded during
analysis.

o Perform a series of injections (e.g., 20-30 injections of 1-2 puL each) with sufficient spacing
to allow the signal to return to baseline.

o Data Analysis:
o Integrate the heat signal for each injection peak.
o Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

o Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model)
to determine the KD, n, and AH.

Signaling Pathways and Experimental Workflows
CECR2 in the NF-kB Signaling Pathway

CECR2 plays a critical role in the activation of the NF-kB signaling pathway. It acts as an
epigenetic reader that recognizes and binds to the acetylated RelA subunit of the NF-kB
complex.[1] This interaction is crucial for enhancing the transcriptional activity of NF-kB, leading
to the expression of pro-inflammatory and pro-metastatic genes.[1][6] Inhibition of the CECR2
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bromodomain by Nvs-cecr2-1 can disrupt this interaction and suppress NF-kB-mediated gene

expression.[6]

Click to download full resolution via product page

Caption: CECR2-mediated activation of the NF-kB signaling pathway.

Experimental Workflow for Target Engagement

To confirm that Nvs-cecr2-1 engages its target within a cellular context, a chromatin
fractionation assay can be performed. This experiment demonstrates the displacement of
CECR2 from chromatin upon treatment with the inhibitor.
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Caption: Workflow for Chromatin Fractionation Assay.
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Logical Relationship of Selectivity Determination

The determination of Nvs-cecr2-1's selectivity profile follows a logical progression from initial

high-throughput screening to detailed biophysical characterization.
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Caption: Logical workflow for determining inhibitor selectivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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